molecular formula C15H17F2N3O3 B7066166 N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2,6-difluoro-3-hydroxybenzamide

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2,6-difluoro-3-hydroxybenzamide

Cat. No.: B7066166
M. Wt: 325.31 g/mol
InChI Key: ZNEMVGCLLKAJDB-UHFFFAOYSA-N
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Description

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2,6-difluoro-3-hydroxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an oxadiazole ring, difluorobenzamide, and a hydroxy group, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2,6-difluoro-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O3/c1-7(13-19-14(20-23-13)15(2,3)4)18-12(22)10-8(16)5-6-9(21)11(10)17/h5-7,21H,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEMVGCLLKAJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C(C)(C)C)NC(=O)C2=C(C=CC(=C2F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2,6-difluoro-3-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the tert-butyl group: This step involves alkylation of the oxadiazole ring using tert-butyl halides in the presence of a strong base.

    Attachment of the difluorobenzamide moiety: This can be accomplished through an amide coupling reaction between the oxadiazole derivative and 2,6-difluoro-3-hydroxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2,6-difluoro-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced oxadiazole derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2,6-difluoro-3-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2,6-difluoro-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and difluorobenzamide moiety can interact with enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter signaling pathways by interacting with receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
  • tert-Butylamine
  • 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol

Uniqueness

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2,6-difluoro-3-hydroxybenzamide is unique due to its combination of an oxadiazole ring, difluorobenzamide, and hydroxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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